molecular formula C18H29NO B4936138 1-[4-(4-isopropylphenoxy)butyl]piperidine

1-[4-(4-isopropylphenoxy)butyl]piperidine

Cat. No. B4936138
M. Wt: 275.4 g/mol
InChI Key: SXAAYAUYDIBLCP-UHFFFAOYSA-N
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Description

1-[4-(4-isopropylphenoxy)butyl]piperidine, also known as IPPB, is a chemical compound that belongs to the family of piperidine derivatives. IPPB has gained significant attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

The mechanism of action of 1-[4-(4-isopropylphenoxy)butyl]piperidine involves its interaction with various molecular targets in the brain and other tissues. 1-[4-(4-isopropylphenoxy)butyl]piperidine has been shown to modulate the activity of ion channels and receptors, including the NMDA receptor, gamma-aminobutyric acid (GABA) receptor, and nicotinic acetylcholine receptor. 1-[4-(4-isopropylphenoxy)butyl]piperidine also inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By modulating these molecular targets, 1-[4-(4-isopropylphenoxy)butyl]piperidine can affect various physiological processes, including synaptic transmission, neuronal excitability, and cognitive function.
Biochemical and Physiological Effects
1-[4-(4-isopropylphenoxy)butyl]piperidine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-[4-(4-isopropylphenoxy)butyl]piperidine can modulate the activity of ion channels and receptors, inhibit acetylcholinesterase activity, and reduce oxidative stress. In vivo studies have shown that 1-[4-(4-isopropylphenoxy)butyl]piperidine can improve cognitive function, reduce neuroinflammation, and protect against neuronal damage in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury.

Advantages and Limitations for Lab Experiments

1-[4-(4-isopropylphenoxy)butyl]piperidine has several advantages as a research tool, including its high potency, selectivity, and specificity for various molecular targets. 1-[4-(4-isopropylphenoxy)butyl]piperidine is also relatively easy to synthesize and purify, making it readily available for research purposes. However, 1-[4-(4-isopropylphenoxy)butyl]piperidine also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Researchers should exercise caution when working with 1-[4-(4-isopropylphenoxy)butyl]piperidine and ensure proper safety measures are in place.

Future Directions

1-[4-(4-isopropylphenoxy)butyl]piperidine has significant potential for further research and development in various fields. Some possible future directions include the development of novel 1-[4-(4-isopropylphenoxy)butyl]piperidine derivatives with improved pharmacological properties, the investigation of 1-[4-(4-isopropylphenoxy)butyl]piperidine's effects on other molecular targets and physiological processes, and the evaluation of 1-[4-(4-isopropylphenoxy)butyl]piperidine's therapeutic potential in clinical trials. Additionally, further studies are needed to elucidate the mechanisms underlying 1-[4-(4-isopropylphenoxy)butyl]piperidine's effects and to determine the optimal dosages and administration routes for 1-[4-(4-isopropylphenoxy)butyl]piperidine-based therapies.
Conclusion
1-[4-(4-isopropylphenoxy)butyl]piperidine is a promising chemical compound with potential applications in various research fields. Its synthesis method is relatively straightforward, and it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand 1-[4-(4-isopropylphenoxy)butyl]piperidine's therapeutic potential and to develop novel 1-[4-(4-isopropylphenoxy)butyl]piperidine-based therapies for various diseases.

Synthesis Methods

The synthesis of 1-[4-(4-isopropylphenoxy)butyl]piperidine involves the reaction of 4-isopropylphenol with 1-bromo-4-(4-piperidinyl)butane in the presence of a base, such as potassium carbonate. The reaction results in the formation of 1-[4-(4-isopropylphenoxy)butyl]piperidine as a white solid with a melting point of 63-65°C. The yield of 1-[4-(4-isopropylphenoxy)butyl]piperidine is typically around 40-50%, and the purity can be increased through recrystallization.

Scientific Research Applications

1-[4-(4-isopropylphenoxy)butyl]piperidine has been extensively studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-[4-(4-isopropylphenoxy)butyl]piperidine has been shown to modulate the activity of ion channels and receptors, including the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory. In pharmacology, 1-[4-(4-isopropylphenoxy)butyl]piperidine has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In medicinal chemistry, 1-[4-(4-isopropylphenoxy)butyl]piperidine has been used as a scaffold for the development of novel compounds with improved pharmacological properties.

properties

IUPAC Name

1-[4-(4-propan-2-ylphenoxy)butyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-16(2)17-8-10-18(11-9-17)20-15-7-6-14-19-12-4-3-5-13-19/h8-11,16H,3-7,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAAYAUYDIBLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[4-(Propan-2-YL)phenoxy]butyl}piperidine

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